4-Chlorobiphenyl

Catalog No.
S564537
CAS No.
2051-62-9
M.F
C12H9Cl
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobiphenyl

CAS Number

2051-62-9

Product Name

4-Chlorobiphenyl

IUPAC Name

1-chloro-4-phenylbenzene

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

FPWNLURCHDRMHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
7.10e-06 M

Synonyms

1,1’-Biphenyl-4-yl Chloride; 1-Chloro-4-phenylbenzene; 4-Biphenylyl Chloride; NSC 37066; 4-PCB, PCB #3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2

    Scientific Field: Microbiology

    Summary of Application: This study focuses on the degradation of 4CBP, a type of polychlorinated biphenyl (PCB) that is harmful to the environment and humans.

    Methods of Application: The consortium comprising strains CB-3 and CD-2 was effective in the degradation of 4CBP.

    Results or Outcomes: The

    Summary of Application: This research developed a 4CBP hydroxylase assay that can be used to measure the activity of the enzyme responsible for the initial step in the degradation of 4CBP.

    Methods of Application: The assay involves incubating the enzyme with 4CBP and measuring the amount of 4-chlorobenzoic acid produced.

    Results or Outcomes: The assay was found to be highly sensitive and specific, and it has been used to study the kinetics of the enzyme and to screen for mutants with altered enzyme activity.

Metabolism-Mediated Covalent Binding of Halobiphenyls

Initiating Activity of 4-Chlorobiphenyl Metabolites

4-Chlorobiphenyl is an organic compound classified as a polychlorinated biphenyl. Its chemical structure consists of two connected benzene rings with a chlorine atom substituted at the para position. The molecular formula of 4-chlorobiphenyl is C12H9Cl, and it has a molecular weight of approximately 202.65 g/mol. This compound is part of a larger family of biphenyl derivatives that are known for their industrial applications and environmental persistence.

4-Chlorobiphenyl is characterized by its hydrophobic nature and stability under various environmental conditions, making it resistant to degradation. It is often used as an intermediate in chemical synthesis and can be found in various formulations, including those used in electrical equipment and hydraulic fluids.

  • Toxicity: Studies suggest that 4-Chlorobiphenyl may have low to moderate acute toxicity. However, chronic exposure to PCBs, including 4-Chlorobiphenyl, has been linked to various health effects in humans and animals, including carcinogenicity, neurodevelopmental problems, and reproductive disorders.
  • Flammability: Expected to be flammable based on its organic structure. However, specific flash point data is not readily available.
  • Reactivity: May react with strong oxidizing agents.
, particularly those involving radical species. One notable reaction involves its interaction with nitrate radicals, which has been studied through both experimental and theoretical approaches. These studies elucidate the reaction mechanisms, indicating that 4-chlorobiphenyl can undergo oxidation processes that lead to various products, including hydroxylated derivatives .

Additionally, 4-chlorobiphenyl can be metabolized by the cytochrome P-450 enzyme system in mammals, resulting in the formation of hydroxylated metabolites such as 4-chloro-4'-biphenylol. This metabolic pathway highlights the compound's reactivity in biological systems .

The biological activity of 4-chlorobiphenyl has been a subject of research due to its potential toxicological effects. Studies indicate that exposure to this compound can lead to various health issues, including skin irritation and respiratory problems . Furthermore, its metabolites have been shown to exhibit different levels of toxicity compared to the parent compound, with some metabolites being more hazardous than 4-chlorobiphenyl itself .

Research has also indicated that 4-chlorobiphenyl may have endocrine-disrupting properties, affecting hormonal functions in exposed organisms. These biological effects raise concerns regarding its environmental impact and potential risks to human health.

Several methods exist for synthesizing 4-chlorobiphenyl. The most common approach involves the chlorination of biphenyl under controlled conditions. This process typically requires the use of chlorine gas or chlorinating agents in the presence of catalysts or solvents to facilitate the substitution reaction at the para position of the biphenyl molecule.

Another method includes the use of electrophilic aromatic substitution reactions, where biphenyl reacts with chlorinating agents in the presence of Lewis acids or other catalysts to yield 4-chlorobiphenyl selectively.

4-Chlorobiphenyl has various applications across different industries:

  • Industrial Chemicals: It serves as an intermediate in the synthesis of other chemical compounds.
  • Electrical Equipment: Due to its insulating properties, it has historically been used in transformers and capacitors.
  • Research: It is utilized in studies related to environmental chemistry and toxicology.

Interaction studies involving 4-chlorobiphenyl focus on its metabolic pathways and potential interactions with biological systems. Research highlights that this compound can interact with liver microsomes leading to various metabolic products, which may have implications for toxicity and bioaccumulation . Additionally, studies involving its interaction with other environmental pollutants suggest synergistic effects that could exacerbate its toxicological profile.

Several compounds share structural similarities with 4-chlorobiphenyl, particularly within the polychlorinated biphenyl family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Aspects
BiphenylTwo phenyl rings without chlorineNon-toxic; used as a solvent
2-ChlorobiphenylChlorine at ortho positionMore reactive than 4-chlorobiphenyl
3-ChlorobiphenylChlorine at meta positionDifferent metabolic pathways
Polychlorinated Biphenyls (various)Multiple chlorines on biphenylHighly persistent environmental pollutants

Each of these compounds exhibits unique reactivity profiles and biological activities, distinguishing them from 4-chlorobiphenyl. The positioning of chlorine atoms affects their toxicity and environmental behavior significantly.

Physical Description

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992)

XLogP3

4.6

Boiling Point

556 °F at 760 mm Hg (NTP, 1992)
292.9 °C

LogP

4.61 (LogP)

Melting Point

171.9 °F (NTP, 1992)
78.8 °C

UNII

QA22Z3NGLU

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (93.75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 205.5 °F ; 10 mm Hg at 294.8° F; 760 mm Hg at 559.2° F (NTP, 1992)
0.01 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

2051-62-9

Wikipedia

4-chlorobiphenyl

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Giannerini et al. Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1678, published online 9 June 2013 http://www.nature.com/nchem

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